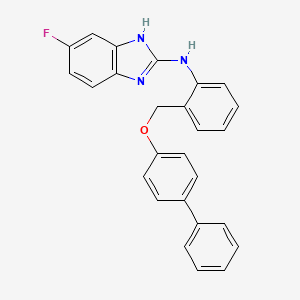
Dhx9-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhx9-IN-12 is a compound that targets the ATP-dependent RNA helicase A (DHX9). DHX9 is a multifunctional enzyme involved in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for cancer research and therapeutic development .
Análisis De Reacciones Químicas
Dhx9-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Dhx9-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the activity of DHX9, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells. The compound has also been used to study the role of DHX9 in genomic stability, RNA processing, and immune response.
Mecanismo De Acción
The mechanism of action of Dhx9-IN-12 involves the inhibition of DHX9 activity. DHX9 is an RNA helicase that unwinds double-stranded RNA and DNA/RNA hybrids, playing a crucial role in various cellular processes. By inhibiting DHX9, this compound disrupts these processes, leading to the accumulation of RNA/DNA secondary structures, replication stress, and activation of the DNA damage response. This ultimately results in the suppression of tumor growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Dhx9-IN-12 is similar to other DHX9 inhibitors, such as Dhx9-IN-2. These compounds share a common mechanism of action, targeting the ATP-dependent RNA helicase A (DHX9) and inhibiting its activity. this compound may have unique structural features or improved potency compared to other DHX9 inhibitors. Similar compounds include Dhx9-IN-2 and other small molecule inhibitors that target DHX9 .
Propiedades
Fórmula molecular |
C18H17N3O3S2 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-[3-(methanesulfonamido)phenyl]-4-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-12-5-4-8-19-17(12)13-9-16(25-11-13)18(22)20-14-6-3-7-15(10-14)21-26(2,23)24/h3-11,21H,1-2H3,(H,20,22) |
Clave InChI |
JJBVXBBGOIDNGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)
![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)


